Cas no 1806304-12-0 (4,5-Dibromo-2-(difluoromethoxy)benzyl bromide)

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 4,5-Dibromo-2-(difluoromethoxy)benzyl bromide
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- Inchi: 1S/C8H5Br3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2
- InChI Key: RIXNNMKCJORMLT-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(=CC=1OC(F)F)Br)Br
Computed Properties
- Exact Mass: 393.78381 g/mol
- Monoisotopic Mass: 391.78586 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- Molecular Weight: 394.83
- XLogP3: 4.8
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020336-500mg |
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide |
1806304-12-0 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
Alichem | A013020336-1g |
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide |
1806304-12-0 | 97% | 1g |
1,549.60 USD | 2021-06-24 | |
Alichem | A013020336-250mg |
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide |
1806304-12-0 | 97% | 250mg |
504.00 USD | 2021-06-24 |
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide Related Literature
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Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 4,5-Dibromo-2-(difluoromethoxy)benzyl bromide
4,5-Dibromo-2-(difluoromethoxy)benzyl Bromide: A Comprehensive Overview
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide, with the CAS number 1806304-12-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl group substituted with two bromine atoms at the 4 and 5 positions and a difluoromethoxy group at the 2 position. The presence of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
The synthesis of 4,5-dibromo-2-(difluoromethoxy)benzyl bromide typically involves multi-step reactions, often starting from a benzene ring precursor. The introduction of bromine atoms at specific positions is achieved through electrophilic substitution reactions, while the difluoromethoxy group is introduced via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels.
In terms of physical properties, this compound exhibits a melting point of approximately 125°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in various organic reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating that it remains stable under normal storage conditions but may decompose under harsh acidic or basic environments.
The application of 4,5-dibromo-2-(difluoromethoxy)benzyl bromide is primarily as an intermediate in the synthesis of complex heterocyclic compounds. For instance, recent research has highlighted its role in the construction of quinoline derivatives, which are known for their potential anti-cancer properties. Additionally, this compound serves as a key building block in the development of novel agrochemicals, where its ability to modulate enzyme activities makes it a promising candidate for pest control agents.
Recent studies have also explored the use of this compound in polymer chemistry. By incorporating it into polymer precursors, researchers have successfully synthesized materials with enhanced thermal stability and mechanical strength. These findings underscore the versatility of 4,5-dibromo-2-(difluoromethoxy)benzyl bromide across diverse chemical disciplines.
In conclusion, 4,5-dibromo-2-(difluoromethoxy)benzyl bromide stands as a pivotal molecule in modern organic synthesis. Its unique structure and versatile reactivity continue to drive innovative applications across pharmaceuticals, agrochemicals, and materials science. As research progresses, this compound is expected to play an even more critical role in advancing our understanding of complex molecular architectures and their practical applications.
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